molecular formula C10H12O2S B1329697 Ethyl (phenylthio)acetate CAS No. 7605-25-6

Ethyl (phenylthio)acetate

Cat. No. B1329697
CAS RN: 7605-25-6
M. Wt: 196.27 g/mol
InChI Key: SEDRTXNDGKRHBL-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

10.8 g (0.098 mol) of benzenethiol in 70 mL of DMF at 0° C., were treated with 4.31 g (0.108 mol, 1.1 eq) of NaH (55% in oil) over 40 min. 17.19 g (0.103 mol, 1.05 eq) of bromo-acetic acid ethyl ester were added, and stirring was continued over night. The reaction mixture was partitioned between aqueous NH4Cl and EtOAc, dried over Na2SO4, filtered and evaporated, to afford 15.4 g (80%) of phenylsulfanyl-acetic acid ethyl ester as a colorless oil, MS: 197 (MH+).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:10]([O:12][C:13](=[O:16])[CH2:14]Br)[CH3:11]>CN(C=O)C>[CH2:10]([O:12][C:13](=[O:16])[CH2:14][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
4.31 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.19 g
Type
reactant
Smiles
C(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued over night
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between aqueous NH4Cl and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.